
N-(3-fluorophenyl)-2-methyl-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Fluorophenyl)-2-methyl-3-furamide, also known as FUM5, is a synthetic compound that belongs to the class of furamide derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical properties and mechanism of action.
科学研究应用
N-(3-fluorophenyl)-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. It has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(3-fluorophenyl)-2-methyl-3-furamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety. Moreover, N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
作用机制
The exact mechanism of action of N-(3-fluorophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to act by modulating the activity of various receptors such as GABA receptors, NMDA receptors, and TRPV1 receptors. N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to bind to the GABA receptor and enhance its activity, leading to the inhibition of neuronal excitability and anxiety. N-(3-fluorophenyl)-2-methyl-3-furamide has also been shown to inhibit the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-(3-fluorophenyl)-2-methyl-3-furamide has also been shown to modulate the activity of GABA receptors, leading to the inhibition of neuronal excitability and anxiety. Moreover, N-(3-fluorophenyl)-2-methyl-3-furamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(3-fluorophenyl)-2-methyl-3-furamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3-fluorophenyl)-2-methyl-3-furamide has certain limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of N-(3-fluorophenyl)-2-methyl-3-furamide exposure in lab experiments.
未来方向
There are several future directions for the research on N-(3-fluorophenyl)-2-methyl-3-furamide. One potential direction is to investigate its therapeutic potential in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a modulator of the immune response in various inflammatory diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of N-(3-fluorophenyl)-2-methyl-3-furamide and to identify its molecular targets.
合成方法
N-(3-fluorophenyl)-2-methyl-3-furamide can be synthesized through a multistep process involving the reaction of 3-fluoroaniline with 2-acetyl furan in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product, N-(3-fluorophenyl)-2-methyl-3-furamide. The purity and yield of N-(3-fluorophenyl)-2-methyl-3-furamide can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-8-11(5-6-16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDUQTFAPRNUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

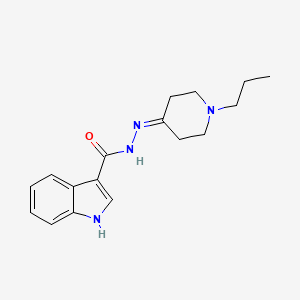
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinol](/img/structure/B5790784.png)
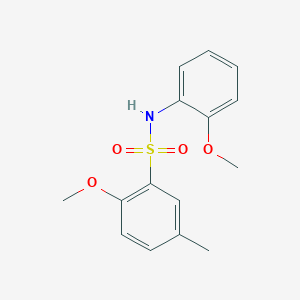
![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5790806.png)
![N-allyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5790814.png)
![2-{[2-(trifluoromethyl)benzyl]thio}-4,6-pyrimidinediamine](/img/structure/B5790825.png)

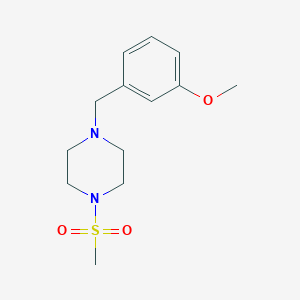
![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)
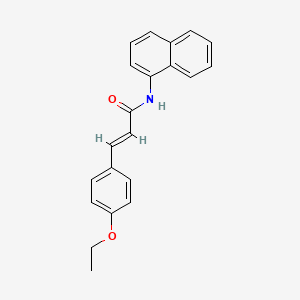
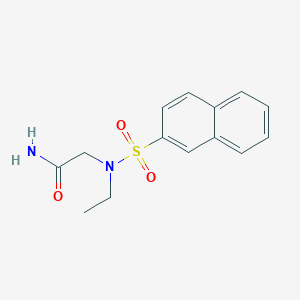
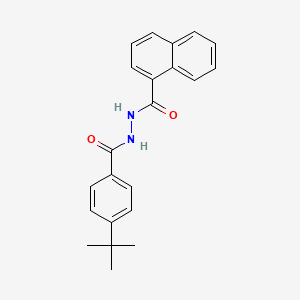
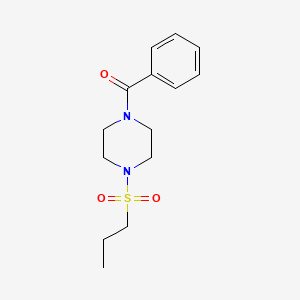
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5790882.png)